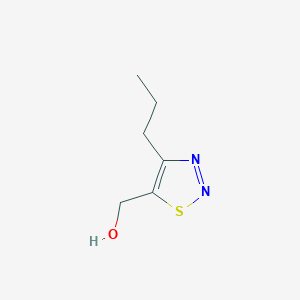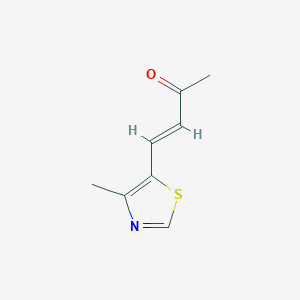![molecular formula C8H10O3 B13517753 rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)
rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of cyclopentadiene as a starting material. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form a bicyclic intermediate. This intermediate is then subjected to hydrolysis and oxidation to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ketone group in rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid can undergo oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
Chemistry: rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones and carboxylic acids. It serves as a model substrate for understanding enzyme specificity and mechanism.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, ester or amide derivatives may exhibit biological activity and can be explored as potential drug candidates.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid depends on its functional groups. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo nucleophilic substitution. These reactions involve the formation of intermediates that can further react to form the final products.
Molecular Targets and Pathways:
Ketone Group: Can be targeted by nucleophiles such as hydrides or organometallic reagents.
Carboxylic Acid Group: Can react with nucleophiles such as alcohols or amines to form esters or amides.
Comparison with Similar Compounds
- rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2R,4S)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Comparison:
- Structural Differences: The presence of different functional groups (e.g., oxo, methyl, aza) in similar compounds can lead to variations in reactivity and applications.
- Reactivity: The ketone group in rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid makes it more reactive towards nucleophiles compared to its analogs with different substituents.
- Applications: While all these compounds can be used in organic synthesis, their specific applications may vary based on their functional groups and reactivity.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-7-3-4-1-5(7)6(2-4)8(10)11/h4-6H,1-3H2,(H,10,11)/t4-,5+,6-/m1/s1 |
InChI Key |
RUOYCLYBCGDWPG-NGJCXOISSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C(=O)C2)C(=O)O |
Canonical SMILES |
C1C2CC(C1C(=O)C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


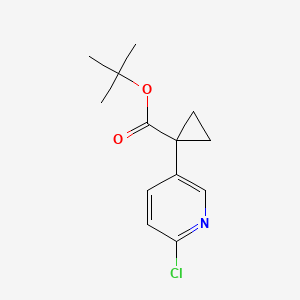
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
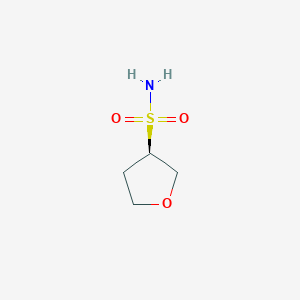
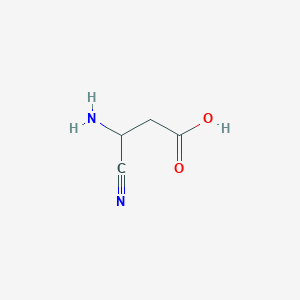
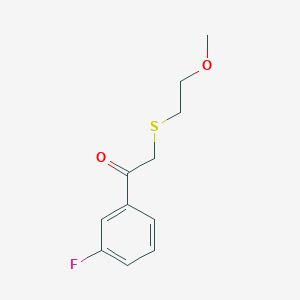
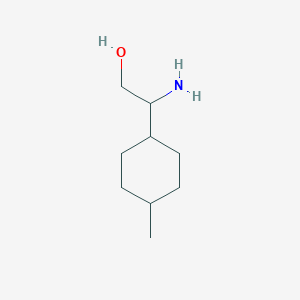
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
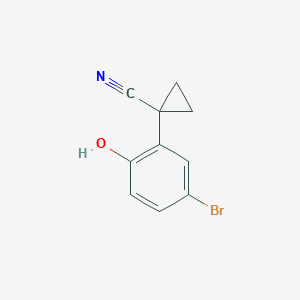
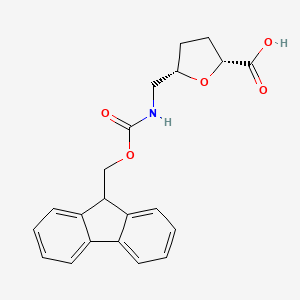
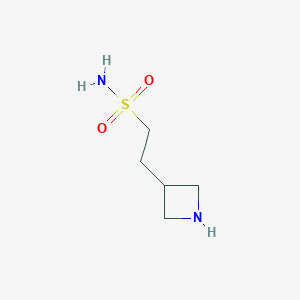
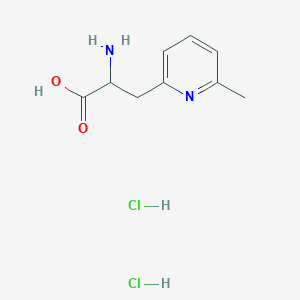
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
